Barlerin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Barlerin has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

Barlerin, also known as 8-O-Acetyl shanzhiside methyl ester, primarily targets the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

This compound interacts with its target by inhibiting the activity of NF-κB . This inhibition blocks the TNF-α-induced nuclear transcription factor κB (NF-κB) activation and decreases the expression of high-mobility group box-1 (HMGB-1) .

Biochemical Pathways

The inhibition of NF-κB by this compound affects several biochemical pathways. It blocks the phosphorylation of NF-κB induced by TNF-α by blocking the expression of High-mobility group box1 (HMGB1) . This leads to downstream effects such as the suppression of intracellular Ca2+ elevation and caspase-3 activity, and improvement of mitochondrial energy metabolism .

Pharmacokinetics

It’s known that this compound can be administered at a dose of 40 mg/kg , suggesting that it has suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo studies.

Result of Action

This compound has several molecular and cellular effects. It demonstrates significant neuroprotective effects, even after delayed administration at 4 hours after ischemia/reperfusion (I/R) . It attenuates histopathological damage, decreases brain swelling, inhibits NF-κB activation, and reduces HMGB-1 expression in ischemic brain tissue . Furthermore, this compound significantly promotes angiogenesis in the ischemic brain and improves functional outcome after stroke . It also significantly increases vascularization compared with vehicle treatment .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of oxygen and glucose. Its protective effect on oxygen-glucose deprivation-induced injury might be due to the suppression of intracellular Ca2+ elevation and caspase-3 activity, and improvement of mitochondrial energy metabolism . .

Biochemische Analyse

Biochemical Properties

Barlerin interacts with various biomolecules, primarily enzymes and proteins, to exert its effects. It has been found to block TNF-α-induced nuclear transcription factor κB (NF-κB) activation and decrease high-mobility group box-1 (HMGB-1) expression . This suggests that this compound may interact with these proteins and potentially others to modulate biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit NF-κB activity, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism . This inhibition could potentially influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It blocks TNF-α-induced NF-κB phosphorylation by blocking High-mobility group box1 (HMGB1) expression . This suggests that this compound exerts its effects through binding interactions with these biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

In animal models, this compound at a dosage of 40 mg/kg demonstrates significant neuroprotective effect even after delayed administration at 4 hr after I/R

Vorbereitungsmethoden

Barlerin kann aus den Blättern von Lamiophlomis rotata Kudo unter Verwendung der Hochleistungs-Dünnschichtchromatographie (HPTLC) isoliert werden. Die Marker-Verbindungen werden isoliert, gereinigt und durch spektrale Analyse authentifiziert . Als stationäre Phase werden vorgefertigte Kieselgel 60 F 254 Dünnschichtplatten verwendet, und die mobile Phase ist Chloroform-Methanol im Verhältnis 80:20 (v/v) .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivierung von NF-κB hemmt und die Expression von HMGB-1 reduziert . Diese Hemmung führt zu einer verminderten Entzündung und Neuroprotektion. Darüber hinaus fördert this compound die Angiogenese, indem es die Expression des vaskulären endothelialen Wachstumsfaktors (VEGF), des Angiopoietins-1 (Ang1) und die Phosphorylierung von Tie2 und Akt erhöht .

Analyse Chemischer Reaktionen

Barlerin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at various positions on the this compound molecule, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Barlerin ähnelt anderen Iridoidglykosiden wie Shanzhisidmethylester und Acetylthis compound . this compound ist aufgrund seiner spezifischen Acetylierung an der 8-O-Position einzigartig, was zu seinen besonderen biologischen Aktivitäten beiträgt . Weitere ähnliche Verbindungen sind:

Shanzhisidmethylester: Ein weiteres Iridoidglykosid mit ähnlichen bioaktiven Eigenschaften.

Acetylthis compound: Ein Derivat von this compound mit zusätzlicher Acetylierung.

Die einzigartige Struktur und Bioaktivität von this compound machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und medizinische Anwendungen.

Biologische Aktivität

8-O-Acetyl shanzhiside methyl ester, also known as barlerin, is an iridoid glycoside primarily isolated from the leaves of Lamiophlomis rotata (Benth.) Kudo. This compound has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications. The following sections provide a comprehensive overview of the biological activity of 8-O-acetyl shanzhiside methyl ester, including its mechanisms of action, therapeutic effects, and relevant case studies.

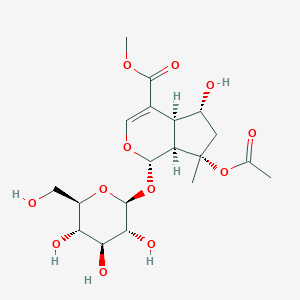

- Chemical Formula : C₁₉H₂₈O₁₂

- Molecular Weight : 436.43 g/mol

8-O-Acetyl shanzhiside methyl ester exhibits unique chemical properties due to its acetylation, enhancing its solubility and bioavailability compared to other iridoid glycosides. It interacts with various cellular pathways that contribute to its biological effects, including anti-inflammatory and neuroprotective mechanisms.

Notable Biological Activities

-

Cardioprotection

- Studies indicate that 8-O-acetyl shanzhiside methyl ester provides cardioprotective effects, particularly in ischemic conditions. It promotes angiogenesis, which is crucial for restoring blood flow and improving functional recovery after stroke. In animal models, treatment with this compound significantly increased vascularization and expression of angiogenic factors such as VEGF and Ang1 .

-

Anxiolytic Effects

- Research has demonstrated that 8-O-acetyl shanzhiside methyl ester exhibits anxiolytic properties by modulating excitatory/inhibitory synaptic transmission in the brain. In mouse models of anxiety induced by stress or chronic inflammation, administration of the compound resulted in reduced anxiety-like behaviors, as evidenced by increased time spent in open arms during elevated plus maze tests . The compound appears to inhibit microglial activation and inflammatory responses in the basolateral amygdala (BLA), contributing to its anxiolytic effects.

- Anti-inflammatory Activity

Table: Summary of Biological Activities

Case Study: Stroke Recovery

In a study involving adult male rats subjected to middle cerebral artery occlusion (MCAO), administration of 8-O-acetyl shanzhiside methyl ester significantly improved neurological outcomes and promoted angiogenesis in the ischemic brain. The treatment led to enhanced expression of angiogenic factors and improved functional recovery over a 14-day period post-treatment .

Case Study: Anxiety Models

Another investigation utilized two mouse models—forced swimming stress (FSS) and complete Freund’s adjuvant (CFA)—to assess the anxiolytic effects of 8-O-acetyl shanzhiside methyl ester. The results indicated that treatment with varying doses of the compound significantly ameliorated anxiety-like behaviors by restoring E/I balance in the BLA and inhibiting inflammatory responses .

Eigenschaften

IUPAC Name |

methyl (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O12/c1-7(21)31-19(2)4-9(22)11-8(16(26)27-3)6-28-17(12(11)19)30-18-15(25)14(24)13(23)10(5-20)29-18/h6,9-15,17-18,20,22-25H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFRZOLTIRQFCI-NGQYDJQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206008 | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57420-46-9 | |

| Record name | Barlerin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57420-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057420469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-O-Acetyl shanzhiside methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of barlerin?

A1: The molecular formula of this compound is C19H28O12, and its molecular weight is 448.4 g/mol. [, , ]

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ spectroscopic methods like UV, IR, 1D-NMR (1H NMR, 13C NMR), 2D-NMR (COSY, DEPT, HMQC, HSCQ, HMBC, NOESY), and mass spectrometry (ESI-MS, APCI-MS) to elucidate the structure of this compound. [, , , , , , , , ]

Q3: Which analytical methods are used to quantify this compound in plant materials or biological samples?

A3: High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC), often coupled with UV or mass spectrometry detection, are common techniques for quantifying this compound. [, , , , , , ]

Q4: Have these analytical methods been validated, and what parameters are assessed during validation?

A4: Yes, several studies have validated the HPTLC and HPLC methods for this compound quantification. Validation typically includes assessing parameters like linearity, precision, accuracy, sensitivity (LOD, LOQ), robustness, and recovery. [, , , ]

Q5: What is known about the biosynthesis of this compound in plants?

A5: While the complete biosynthetic pathway of this compound is not fully elucidated, research suggests its production likely involves the mevalonate pathway, leading to the formation of iridoid precursors. Specific enzymes like geranylgeranyl diphosphate reductase (PuHDR) and 3-hydroxy-3-methylglutaryl-CoA reductase (PuHMGR1) have been implicated in the biosynthesis of iridoid glycosides like shanzhiside methyl ester and umbroside (8-O-acetyl shanzhiside methyl ester) in Phlomis umbrosa, suggesting a potential role in this compound biosynthesis as well. []

Q6: Does the accumulation of this compound vary across different plant parts or species?

A6: Yes, this compound accumulation can differ depending on the plant species, organ, and growth stage. For instance, in Barleria prionitis, both the leaves and aerial parts contain this compound, but the content may vary. [, , , , ]

Q7: What are the reported pharmacological activities of this compound?

A7: Studies have attributed various pharmacological activities to this compound, including anti-inflammatory, hepatoprotective, anti-arthritic, anti-diarrheal, antiviral (particularly against respiratory syncytial virus), and potential chemopreventive effects. [, , , , , , ]

Q8: Are there any insights into the mechanisms of action underlying these activities?

A8: Research suggests that this compound might exert its anti-inflammatory effects by suppressing the production of nitric oxide (NO) and inhibiting the expression of inducible nitric oxide synthase (iNOS). In the context of chemoprevention, this compound has been shown to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), a detoxifying enzyme. Molecular docking studies suggest this compound might achieve this by inhibiting the Nrf2-KEAP1 protein complex, thereby activating the Nrf2 pathway and upregulating NQO1 expression. [, , ]

Q9: Has this compound demonstrated antiviral activity, and if so, against which viruses?

A9: Yes, in vitro studies have shown that this compound possesses potent antiviral activity, particularly against respiratory syncytial virus (RSV). [, ]

Q10: What is known about the pharmacokinetics of this compound?

A10: While detailed pharmacokinetic data is limited, studies have investigated the absorption, distribution, metabolism, and excretion of this compound in rats. Results indicate that this compound undergoes extensive metabolism, primarily through phase II reactions like sulfation, glucuronidation, and conjugation with taurine, glycine, and glutathione. [, ]

Q11: Does this compound interact with drug transporters or metabolizing enzymes?

A11: Specific information on this compound's interactions with drug transporters and metabolizing enzymes is currently limited. Further research is needed to fully understand its potential for drug interactions. [, ]

Q12: Is there any information available regarding the toxicity and safety profile of this compound?

A12: Detailed toxicological studies on this compound are currently scarce. While some traditional uses suggest a history of relative safety, comprehensive toxicity assessments, including acute, chronic, and reproductive toxicity studies, are required to determine its safety profile and potential long-term effects. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.